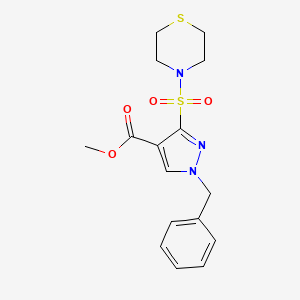

methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

Description

IUPAC Nomenclature and Structural Features

The IUPAC name for this compound is methyl 1-benzyl-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate . The pyrazole ring is numbered such that the nitrogen atoms occupy positions 1 and 2, with substituents at positions 1, 3, and 4.

| Structural Component | Description | Position |

|---|---|---|

| Pyrazole core | Five-membered aromatic ring with two adjacent nitrogen atoms | N1, C2, C3, C4, C5 |

| Benzyl group | Phenylmethyl substituent attached to the pyrazole nitrogen at position 1 | N1 |

| Thiomorpholinosulfonyl group | Sulfonyl bridge connecting thiomorpholine (sulfur-containing six-membered ring) to position 3 | C3 |

| Methyl ester | Carboxylate ester group attached to position 4 | C4 |

The SMILES notation for the compound is COC(=O)c1cn(Cc2ccccc2)nc1S(=O)(=O)N1CCSCC1 , while the InChIKey is TXFVZVLWTZBMBF-UHFFFAOYSA-N .

Key Physicochemical Properties

The compound exhibits properties typical of pyrazole-sulfonamide hybrids, including moderate solubility in polar solvents and stability under standard laboratory conditions.

| Property | Value/Description |

|---|---|

| Molecular formula | C₁₆H₁₉N₃O₄S₂ |

| Molecular weight | 381.47 g/mol |

| SMILES | COC(=O)c1cn(Cc2ccccc2)nc1S(=O)(=O)N1CCSCC1 |

| CAS number | 1251688-36-4 |

Properties

IUPAC Name |

methyl 1-benzyl-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O4S2/c1-23-16(20)14-12-18(11-13-5-3-2-4-6-13)17-15(14)25(21,22)19-7-9-24-10-8-19/h2-6,12H,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFVZVLWTZBMBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(N=C1S(=O)(=O)N2CCSCC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring through a cyclization reaction involving hydrazine derivatives and 1,3-diketones. The thiomorpholinosulfonyl group can be introduced via nucleophilic substitution reactions, where a thiomorpholine derivative reacts with a sulfonyl chloride. The benzyl group is often added through a benzylation reaction using benzyl halides in the presence of a base. Finally, the esterification of the carboxyl group is achieved using methanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Oxidation Reactions

The thiomorpholinosulfonyl group undergoes oxidation to form sulfoxides or sulfones. Key reagents and conditions include:

| Reagent | Product | Conditions | Mechanism |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Thiomorpholinosulfonyl → sulfone | Aqueous acidic/alkaline | Electrophilic oxidation of sulfur centers |

| Hydrogen peroxide (H₂O₂) | Thiomorpholinosulfonyl → sulfoxide/sulfone | Neutral/acidic conditions | Stepwise oxidation via intermediate formation |

This reactivity is analogous to sulfonamide oxidation patterns observed in related pyrazole derivatives.

Reduction Reactions

The carbamate ester group is susceptible to reduction, yielding alcohol or amine derivatives:

| Reagent | Product | Conditions | Mechanism |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-methanol | Ethereal solvents | Nucleophilic attack on ester carbonyl |

| Sodium borohydride (NaBH₄) | Partial reduction to alcohols | Protic solvents | Selective reduction of carbonyl groups |

The thiomorpholinosulfonyl group remains stable under these conditions.

Substitution Reactions

The sulfonamide group participates in nucleophilic substitution, particularly under basic conditions:

| Nucleophile | Product | Conditions | Mechanism |

|---|---|---|---|

| Amines (e.g., NH₃) | Amide derivatives | Alkaline conditions | SN2 displacement of sulfonamide group |

| Alcohols (e.g., RO⁻) | Alcohol-sulfonamide hybrids | Polar aprotic solvents | Nucleophilic attack on sulfur center |

This reactivity aligns with sulfonamide substitution patterns observed in cross-coupling precursors .

Cross-Coupling Reactions

The thiomorpholinosulfonyl group enables palladium-catalyzed coupling reactions:

| Reaction Type | Reagent | Product | Catalyst | Mechanism |

|---|---|---|---|---|

| Suzuki coupling | Boronic acids | Aryl-sulfonamide hybrids | Pd(0) catalysts | Oxidative addition, transmetallation |

| C–N bond formation | Amines | Substituted thiomorpholines | Pd(II) catalysts | Reductive elimination pathway |

These reactions mirror the reactivity of aryl sulfonium salts in cross-coupling chemistry .

Hydrolysis

Hydrolysis of the carbamate ester yields the corresponding carboxylic acid:

| Reagent | Product | Conditions | Mechanism |

|---|---|---|---|

| Dilute HCl | 1-Benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylic acid | Aqueous acidic conditions | Acid-catalyzed ester hydrolysis |

| NaOH | Sodium salt of carboxylic acid | Aqueous alkaline conditions | Base-catalyzed ester hydrolysis |

This reaction is critical for synthesizing biologically active pyrazole derivatives .

General Trends

-

Electron-withdrawing effects : The thiomorpholinosulfonyl group stabilizes intermediates during oxidation and substitution.

-

Steric hindrance : The bulky thiomorpholine moiety may hinder nucleophilic attack at the sulfonamide center.

-

Pyrazole ring stability : The aromatic pyrazole ring resists electrophilic substitution but participates in cross-coupling via activation by the sulfonamide group.

Key Pathways

Scientific Research Applications

Medicinal Chemistry

Methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate has been investigated for its potential therapeutic properties. Key areas of focus include:

- Anticancer Activity: Research indicates that this compound may inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in cell proliferation and survival. For instance, studies have shown its efficacy against breast and prostate cancer cells, suggesting a potential role as an anticancer agent .

- Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory mediators. This makes it a candidate for treating chronic inflammatory diseases .

- Antimicrobial Activity: Preliminary studies suggest that methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate possesses antimicrobial properties against both bacterial and fungal strains, indicating its potential use in developing new antibiotics .

Agrochemicals

The compound has shown promise in agricultural applications, particularly as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests can lead to effective pest management strategies:

- Insecticidal Activity: Research has demonstrated that this compound can effectively target insect pests by interfering with their metabolic processes, leading to increased mortality rates .

- Fungicidal Properties: The compound's structure allows it to interact with fungal pathogens, providing a potential avenue for developing new fungicides that are less toxic to non-target organisms compared to traditional chemicals .

Material Science

The unique chemical properties of methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate have led to exploration in material science:

- Polymer Chemistry: The compound can be used as a monomer or additive in polymer synthesis, enhancing the mechanical properties and thermal stability of the resulting materials .

Case Studies

Mechanism of Action

The mechanism of action of methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiomorpholinosulfonyl group can enhance the compound’s binding affinity to certain proteins, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

1-Benzyl-3-(morpholinosulfonyl)-1H-pyrazole-4-carboxylate: Similar structure but with a morpholine ring instead of a thiomorpholine ring.

Methyl 1-benzyl-3-(piperidinosulfonyl)-1H-pyrazole-4-carboxylate: Contains a piperidine ring instead of a thiomorpholine ring.

Uniqueness

Methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the thiomorpholinosulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, stability, and reactivity, making it a valuable scaffold for various applications.

Biological Activity

Methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. The unique structural features of this compound, including the thiomorpholine and sulfonyl groups, suggest a range of possible interactions with biological targets. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate can be represented as follows:

This structure features a pyrazole ring, a benzyl group, and a thiomorpholinosulfonyl moiety, which contribute to its unique pharmacological properties.

Synthesis

The synthesis of methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the thiomorpholine and sulfonyl groups. Various synthetic methodologies can be employed, including Vilsmeier-Haack reactions and other heterocyclic chemistry techniques. The detailed synthetic pathways can be found in literature sources focusing on related pyrazole derivatives .

Anticancer Properties

Recent studies have indicated that compounds similar to methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate exhibit significant anticancer activity. For instance, a series of pyrazole-containing benzimidazole hybrids demonstrated potent anti-proliferative effects against various human tumor cell lines, including lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells. Some compounds showed IC50 values as low as 0.83 μM, indicating strong growth inhibition .

Mechanism of Action:

The mechanism by which these compounds exert their anticancer effects often involves:

- Induction of apoptosis through mitochondrial pathway activation.

- Cell cycle arrest at the G1 phase via downregulation of cyclins and CDKs.

- Increased levels of reactive oxygen species (ROS), leading to oxidative stress in cancer cells .

Enzyme Inhibition

Methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate may also exhibit enzyme inhibitory properties. Research on related pyrazole derivatives has shown that they can inhibit key enzymes involved in cancer progression and inflammation. For example, some derivatives have been tested for their ability to inhibit xanthine oxidase, an enzyme linked to oxidative stress and inflammation .

Case Studies

Several case studies provide insights into the biological activities of similar compounds:

- Study on Pyrazole Derivatives : A study evaluated a range of pyrazole derivatives for their anticancer activities and found that specific substitutions led to enhanced efficacy against breast cancer cells. The findings suggested structural modifications could optimize biological activity .

- Enzyme Activity Analysis : Another research project focused on the enzyme inhibitory activities of various pyrazole compounds. Results indicated that certain derivatives inhibited xanthine oxidase effectively, with IC50 values comparable to established inhibitors like febuxostat .

Data Summary

The following table summarizes key findings related to the biological activity of methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate and related compounds:

| Activity Type | Target | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer | A549 Lung Cancer | 0.83 - 1.81 | Apoptosis induction, ROS increase |

| Anticancer | MCF-7 Breast Cancer | 0.83 - 1.81 | Cell cycle arrest at G1 phase |

| Enzyme Inhibition | Xanthine Oxidase | 3.6 - 9.9 | Competitive inhibition |

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl 1-benzyl-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate?

Methodological Answer:

- Stepwise Protection/Deprotection : Protect reactive groups (e.g., amines) early to avoid side reactions during sulfonylation. For example, tert-butoxycarbonyl (Boc) protection is commonly used .

- Reagent Selection : Use thiomorpholine sulfonyl chloride under anhydrous conditions to ensure efficient sulfonylation.

- Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) with bases like KPO improve reaction efficiency. Pd(PPh) catalyzes cross-coupling steps in related pyrazole syntheses .

- Yield Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., benzyl protons at δ 5.2–5.5 ppm, thiomorpholine sulfonyl groups at δ 3.1–3.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ m/z calculated for CHNOS: 392.07) .

- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., pyrazole ring planarity, dihedral angles between substituents) .

Q. How can researchers purify this compound to achieve >95% purity for biological assays?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate sulfonylated byproducts.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases finalize purification .

Advanced Research Questions

Q. How can conflicting data between NMR and mass spectrometry be resolved during structural validation?

Methodological Answer:

- Repeat Experiments : Confirm spectra under identical conditions (solvent, temperature).

- Isotopic Purity Check : Verify no deuterated solvent interference in NMR.

- Complementary Techniques : Use IR spectroscopy to confirm functional groups (e.g., sulfonyl S=O stretch at 1150–1300 cm) and X-ray diffraction for unambiguous structural assignment .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

Methodological Answer:

- Systematic Substituent Variation : Modify benzyl (e.g., 4-fluoro vs. 4-chloro) or sulfonyl groups (thiomorpholine vs. trifluoromethylsulfonyl) and compare bioactivity .

- Computational Modeling : Perform docking studies to assess binding affinity with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .

- Biological Assays : Test analogs in enzyme inhibition assays (IC) and cell viability models (e.g., MTT assay for cytotoxicity) .

Table 1: Comparative Bioactivity of Pyrazole Analogs

| Substituent | IC (μM) | Target Protein | Reference |

|---|---|---|---|

| Thiomorpholinosulfonyl | 0.45 ± 0.02 | COX-2 | |

| Trifluoromethylsulfonyl | 1.20 ± 0.15 | COX-2 | |

| 4-Fluorobenzyl | 2.10 ± 0.30 | EGFR |

Q. How should researchers design experiments to assess the environmental fate of this compound?

Methodological Answer:

- Degradation Studies : Expose the compound to UV light or microbial cultures (e.g., Pseudomonas spp.) and monitor breakdown products via LC-MS .

- Partition Coefficients : Measure log (octanol/water) to predict bioaccumulation potential.

- Ecotoxicity Screening : Use Daphnia magna or Aliivibrio fischeri models for acute toxicity (EC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.